molecular formula C13H21NO5 B12082530 N-Benzyl-D-GlucamineN-Benzyl-D-Glucamine

N-Benzyl-D-GlucamineN-Benzyl-D-Glucamine

Cat. No.: B12082530
M. Wt: 271.31 g/mol
InChI Key: GXNAHMSFQNFFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Aminosugar Chemistry and Benzylamino Compounds Research

N-Benzyl-D-Glucamine holds a distinct position at the intersection of two significant areas of organic chemistry: aminosugar chemistry and benzylamino compounds research. Aminosugars are carbohydrate molecules in which a hydroxyl group has been replaced by an amino group or a substituted amino group. medchemexpress.commdpi.com These compounds, such as D-Glucamine and N-acetyl-d-glucosamine, are fundamental components in various biological systems and serve as important building blocks in medicinal chemistry. medchemexpress.comacs.org The presence of the amino group provides a reactive site for chemical modifications that can significantly alter the molecule's biological activity and physical properties. mdpi.com

Concurrently, N-Benzyl-D-Glucamine is classified as a benzylamino compound. This class of compounds is characterized by the presence of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom. wikipedia.org Benzylamines are widely used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. wikipedia.orgchemicalbook.com The benzyl group can serve as a protecting group for amines in multi-step syntheses, as it can be easily removed through hydrogenolysis. wikipedia.org

N-Benzyl-D-Glucamine, therefore, merges these two chemical motifs. It is a derivative of the aminosugar D-Glucamine, specifically 1-Amino-1-deoxy-D-glucitol, where the primary amino group is substituted with a benzyl group. medchemexpress.combiosynth.comechemi.com This combination yields a molecule with the polyhydroxylated, chiral backbone of a sugar and the aromatic, reactive properties of a benzylamine (B48309), making it a subject of interest for creating more complex and functionalized molecules.

Table 1: Chemical Properties of N-Benzyl-D-Glucamine This interactive table provides key chemical data for N-Benzyl-D-Glucamine.

Property Value Source
CAS Number 74410-48-3 biosynth.comechemi.comchemical-suppliers.euchemicalbook.com
Molecular Formula C₁₃H₂₁NO₅ echemi.com
Molecular Weight 271.31 g/mol echemi.com
IUPAC Name 1-Deoxy-1-[(phenylmethyl)amino]-D-glucitol echemi.comchemicalbook.com
Synonyms D-Glucitol, 1-deoxy-1-[(phenylmethyl)amino]-; Sorbitol, 1-benzylamino-1-deoxy- echemi.comchemicalbook.com
Canonical SMILES C1=CC=C(C=C1)CNC@HO)O)O)O biosynth.com
EC Number 616-092-6 echemi.com

Significance of D-Glucamine Scaffold Modification in Chemical Synthesis

The D-Glucamine structure serves as a valuable scaffold in chemical synthesis due to its inherent properties. As a derivative of glucose, it is a biocompatible and chiral molecule, providing a well-defined three-dimensional framework for building complex structures. acs.orgnih.gov The modification of this scaffold is a key strategy in the development of new functional molecules.

The primary site for modification on the D-Glucamine scaffold is the amino group, which allows for a wide range of chemical transformations. mdpi.com Introducing different functional groups onto the nitrogen atom can profoundly influence the molecule's characteristics, such as its solubility, lipophilicity, and ability to coordinate with other molecules, including metal ions. biosynth.comnih.gov For instance, the attachment of a benzyl group to form N-Benzyl-D-Glucamine is one such modification that imparts new properties to the original aminosugar.

Furthermore, the polyol structure of the glucamine backbone offers multiple hydroxyl groups that can also be targeted for chemical modification, although the amino group is often the most reactive site. These modifications are central to designing compounds for specific applications, such as creating agents for bioconjugation or developing novel materials. mdpi.comnih.gov The ability to systematically alter the D-Glucamine scaffold allows researchers to fine-tune molecular properties and explore structure-activity relationships, which is a fundamental aspect of modern medicinal and materials chemistry. mdpi.comacs.org

Overview of N-Benzyl-D-Glucamine's Research Trajectory

The research trajectory of N-Benzyl-D-Glucamine and its derivatives has evolved from fundamental synthesis to exploration in specialized applications. Initial studies would have focused on its synthesis, often achieved through the reductive amination of D-glucose with benzylamine. nih.gov This reaction involves the formation of an intermediate Schiff base or glucosylamine, which is then reduced to form the stable secondary amine product.

A significant area of investigation for N-Benzyl-D-Glucamine has been in the field of chelation chemistry. biosynth.com The molecule has been identified as a chelating agent, capable of binding to heavy metals. biosynth.com This has led to research into its potential use in applications related to metal ion sequestration.

More broadly, research into benzylamine derivatives continues to expand, with studies exploring their synthesis and potential as antimycobacterial and antifungal agents. nih.govopenmedicinalchemistryjournal.com The synthesis of various substituted benzylamine derivatives allows for the investigation of how different functional groups affect their biological properties. nih.govopenmedicinalchemistryjournal.com Furthermore, N-benzyl derivatives of other complex molecules have been synthesized for applications such as labeling antibodies with metal ions for immunoassays. nih.gov While not directly involving N-Benzyl-D-Glucamine, this research highlights the broad utility of the N-benzyl functional group in creating bifunctional molecules for advanced chemical and biological research. The synthesis of benzyl derivatives of other glucosamine (B1671600) compounds for use in oligosaccharide synthesis further underscores the importance of this class of molecules in carbohydrate chemistry. oup.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(benzylamino)hexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c15-8-11(17)13(19)12(18)10(16)7-14-6-9-4-2-1-3-5-9/h1-5,10-19H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNAHMSFQNFFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74410-48-3
Record name D-Glucitol, 1-deoxy-1-[(phenylmethyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for N Benzyl D Glucamine and Its Analogues

Direct Synthesis Routes of N-Benzyl-D-Glucamine

The direct synthesis of N-Benzyl-D-glucamine can be achieved through several chemical pathways. The most common methods involve the N-substitution of a pre-existing amine or the formation of the amine through reductive processes.

Alkylation and Arylation Approaches for N-Substitution

N-substitution via alkylation is a fundamental approach for the synthesis of N-Benzyl-D-glucamine. This method typically involves the reaction of D-glucamine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. The nitrogen atom of the D-glucamine acts as a nucleophile, attacking the electrophilic benzyl carbon of the halide and displacing the halogen to form the N-benzyl bond.

The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which can protonate the starting amine and render it non-nucleophilic. The choice of solvent and base is critical to optimize the reaction yield and minimize side reactions. A variety of bases and solvents can be employed, with selection often depending on the specific reactivity of the substrates and the desired reaction conditions.

Recent advancements in N-alkylation, such as metallaphotoredox approaches, offer alternatives to traditional methods. princeton.edu These newer protocols can provide improved yields and accommodate a wider range of substrates under milder conditions. princeton.edu For instance, a copper-catalyzed, visible-light-induced method has been developed for the N-alkylation of various nucleophiles with alkyl halides. princeton.edu

Reductive Amination Pathways Utilizing D-Glucose Precursors

Reductive amination is a highly effective and widely used method for the synthesis of N-Benzyl-D-glucamine from D-glucose. nih.gov This two-step, one-pot process involves the initial reaction of D-glucose with benzylamine (B48309) to form an intermediate imine or Schiff base. This intermediate is then reduced in situ to the final secondary amine product.

A key advantage of this method is the use of readily available and stable starting materials. The reaction of D-glucose with benzylamine is typically carried out in a suitable solvent, and the subsequent reduction can be achieved using various reducing agents. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ with a metal catalyst like palladium or platinum). youtube.com Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of the carbonyl group of the starting sugar. youtube.com

Research has shown that using benzylamine as the amine donor can be more advantageous than traditional methods using ammonia (B1221849) or ammonium (B1175870) salts, as it can lead to faster reactions and fewer dimeric byproducts. nih.gov This pathway is not only efficient for producing N-Benzyl-D-glucamine but is also adaptable for creating a variety of N-substituted glucamine derivatives by simply changing the starting amine.

Reductive Amination of D-Glucose with Benzylamine
Starting Materials D-Glucose, Benzylamine
Intermediate Schiff Base/Imine
Common Reducing Agents Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation (H₂/Pd, Pt)
Product N-Benzyl-D-Glucamine

Synthesis of N-Benzyl-D-Glucamine Dithiocarbamate (B8719985) Derivatives

Dithiocarbamate derivatives of N-Benzyl-D-glucamine are of interest due to their metal-chelating properties. nih.govnih.gov The synthesis of these derivatives involves the introduction of a dithiocarbamate functional group onto the nitrogen atom of N-Benzyl-D-glucamine.

Carbon Disulfide Incorporation under Alkaline Conditions

The most common method for synthesizing N-Benzyl-D-glucamine dithiocarbamate is the reaction of N-Benzyl-D-glucamine with carbon disulfide (CS₂) in the presence of a base. asianpubs.org In this reaction, the secondary amine nitrogen of N-Benzyl-D-glucamine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. researchgate.net

The reaction is typically carried out in an alkaline medium, using bases such as sodium hydroxide (B78521) or potassium hydroxide. asianpubs.orgresearchgate.net The base serves to deprotonate the initially formed dithiocarbamic acid, yielding the more stable dithiocarbamate salt. The choice of solvent is important to ensure the solubility of the reactants and facilitate the reaction. A mixture of an organic solvent and water is often employed.

The resulting N-Benzyl-D-glucamine dithiocarbamate can be isolated as its salt (e.g., sodium or potassium salt) or as the free acid upon careful acidification. researchgate.net These compounds have been investigated for their ability to chelate heavy metals. nih.govnih.gov

Functional Group Introduction Strategies for Dithiocarbamate Formation

Beyond the direct reaction with carbon disulfide, other strategies can be employed to introduce or modify the dithiocarbamate functionality. These can include multi-component reactions or the use of different reagents to build the dithiocarbamate group.

For instance, a triflic acid-promoted multi-component reaction has been reported for the synthesis of functionalized S-benzyl dithiocarbamates from diazo compounds, carbon disulfide, and secondary amines. rsc.org While not directly starting from N-Benzyl-D-glucamine, this methodology highlights advanced approaches for forming dithiocarbamate structures that could potentially be adapted.

Another approach involves the S-alkylation of the initially formed dithiocarbamate salt. After the reaction of N-Benzyl-D-glucamine with carbon disulfide and a base, the resulting dithiocarbamate anion can be reacted with an alkylating agent to form a dithiocarbamate ester. researchgate.net This allows for the introduction of a wide variety of functional groups onto the sulfur atom, leading to a diverse library of N-Benzyl-D-glucamine dithiocarbamate derivatives.

Synthesis of N-Benzyl-D-Glucamine Dithiocarbamate
Starting Materials N-Benzyl-D-Glucamine, Carbon Disulfide
Base Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)
Reaction Type Nucleophilic addition
Product N-Benzyl-D-glucamine dithiocarbamate (salt or acid form)

Advanced Synthetic Protocols for Structurally Modified N-Benzyl-D-Glucamine Analogues

The development of advanced synthetic protocols has enabled the creation of structurally modified N-Benzyl-D-glucamine analogues with tailored properties. These modifications can be made to the glucamine backbone, the benzyl group, or by introducing new functional moieties.

One area of advancement is the synthesis of analogues with modified benzyl groups. For example, N-p-isopropylbenzyl-D-glucamine dithiocarbamate has been synthesized and studied alongside the parent N-benzyl-D-glucamine dithiocarbamate. nih.gov The synthesis of such analogues would likely follow similar reductive amination or alkylation routes, but with the appropriately substituted benzylamine or benzyl halide.

Furthermore, research into the synthesis of related N-alkyl-D-glucamine derivatives has provided protocols that could be adapted for N-benzyl analogues. For example, the selective N-alkylation of N-methyl-D-glucamine with various alkyl iodides has been reported, demonstrating the feasibility of introducing different N-substituents. fluorine1.ru

The synthesis of monomers containing N-methyl-D-glucamine, such as 4-vinylbenzyl-N-methyl-D-glucamine, for polymerization applications also showcases advanced synthetic strategies. researchgate.net These methods often involve multi-step sequences to build complex structures around the core N-alkyl-D-glucamine scaffold.

The continual development of new synthetic methods, including catalytic systems and multi-component reactions, will undoubtedly expand the accessible range of structurally diverse N-Benzyl-D-glucamine analogues for future research and application.

Copper-Catalyzed C-N Cross-Coupling for N-Arylation

Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation and Chan-Lam coupling, are powerful methods for the N-arylation of D-glucosamine and its derivatives. These reactions facilitate the formation of a bond between the nitrogen atom of the amino sugar and a carbon atom of an aryl group, yielding N-aryl-D-glucosamines.

A catalytic protocol has been developed to synthesize N-aryl-D-glucosamines from aryl halides. nih.govmdpi.com This method involves the cross-coupling of a protected glucosamine (B1671600), 1,3,4,6-tetra-O-benzyl-β-D-glucosamine, with various aryl iodides or bromides using a copper catalyst. nih.govmdpi.com Following the coupling reaction, the benzyl protecting groups are removed to yield the final N-aryl-D-glucosamine product. nih.govmdpi.com Similarly, a convenient method utilizes arylboronic acids as the coupling partner with 1,3,4,6-tetra-O-benzyl-β-D-glucosamine, realized under mild conditions with a copper catalyst. nih.gov

Interestingly, D-glucosamine itself, a naturally available and environmentally friendly carbohydrate, can act as an efficient ligand in copper-catalyzed C-N coupling reactions. nih.govresearchgate.net Research has shown that a CuI/D-glucosamine system can effectively catalyze the N-arylation of imidazoles. researchgate.net In a related approach, N,N-dimethyl-D-glucosamine has been developed as a novel ligand for the copper-catalyzed Ullmann-type coupling of N-H heterocycles (like indoles and benzimidazoles) with aryl halides, achieving excellent yields under mild conditions. researchgate.net The synergistic combination of copper and photoredox catalysis has also emerged as a general platform for C-N bond formation, coupling nitrogen nucleophiles with alkyl carboxylic acids. nih.gov

These copper-catalyzed systems are noted for their efficiency and the use of inexpensive and non-toxic ligands, aligning with the principles of green chemistry. nih.govresearchgate.net

Table 1: Examples of Copper-Catalyzed N-Arylation of Glucosamine Derivatives

Catalyst/Ligand System Glucosamine Substrate Aryl Source Key Features References
Copper 1,3,4,6-tetra-O-benzyl-β-D-glucosamine Aryl iodides or bromides Two-step process: coupling followed by deprotection. nih.gov, mdpi.com
Copper 1,3,4,6-tetra-O-benzyl-β-D-glucosamine Arylboronic acids Mild reaction conditions. nih.gov
CuI / D-Glucosamine N-H heterocycles (e.g., imidazole) Aryl halides Uses a natural, "green" ligand. researchgate.net
Copper / N,N-dimethyl-D-glucosamine N-H heterocycles (e.g., indoles) Aryl halides Broad substrate scope and eco-friendly. researchgate.net

Flow Synthesis Approaches for N-Alkyl-D-Glucamine Derivatives

Flow chemistry, or continuous flow synthesis, offers significant advantages for the production of N-alkyl-D-glucamine derivatives, including enhanced safety, scalability, and process control compared to traditional batch methods. nih.gov This approach is particularly beneficial when handling potentially hazardous reagents by confining them within a closed system. nih.gov

A continuous two-step flow process has been developed for the synthesis of N-alkyl-D-glucamines starting from D-glucose. nih.gov

Step I: Imine Formation: A solution of glucose in methanol (B129727) is mixed with a solution of an N-alkylamine (e.g., N-ethylamine) and pumped through a heated reactor coil. nih.gov The reaction is pressurized using a back-pressure regulator to allow for heating above the solvent's boiling point. nih.gov Optimized conditions for this step were found to be a residence time of 90 minutes at 80 °C, using 2.5 equivalents of the N-alkylamine, which resulted in the full conversion of glucose to the corresponding imino-compound. nih.gov The reaction stream can then be passed through scavenger resins, such as Amberlyst 15 (to capture unreacted amine) and Quadrapure BZA (to capture unreacted glucose), simplifying purification and avoiding manual handling. nih.gov

Step II: Reduction: The resulting imine is then reduced to the target N-alkyl-D-glucamine. This can be achieved by adding a supported reducing agent, such as NaBH₄ on an alumina (B75360) support, to the collected solution. nih.gov This heterogeneous reagent simplifies the work-up, as it can be removed by simple filtration. nih.gov

This flow methodology has been successfully applied to synthesize a range of N-alkyl-D-glucamines, including N-decyl-D-glucamine, which was isolated in a 60% yield as its hydrochloride salt. nih.gov The subsequent conversion of these glucamines into N-acetyl-N-alkyl-D-glucamides (glucamides) has also been demonstrated in a continuous flow setup. nih.gov

Table 2: Optimized Parameters for Continuous Flow Synthesis of N-Alkyl-d-glucamines

Parameter Value/Condition Purpose Reference
Reactants D-Glucose, N-Alkylamine (2.5 equiv) Formation of imine intermediate nih.gov
Solvent Methanol Reaction medium nih.gov
Temperature (Step I) 80 °C Accelerate imine formation nih.gov
Residence Time (Step I) 90 minutes Ensure complete conversion of glucose nih.gov
Reducing Agent (Step II) Immobilized NaBH₄ on alumina Reduction of imine to amine nih.gov
Purification Scavenger resins (e.g., Amberlyst 15) In-line removal of excess reagents nih.gov

Formation of Pyrrole (B145914) Derivatives via D-Glucosamine Hydrochloride

D-glucosamine hydrochloride serves as a valuable and chiral starting material for the synthesis of optically active pyrrole derivatives. d-nb.inforesearchgate.net The primary amino group of glucosamine is utilized to construct the pyrrole ring, while the carbohydrate backbone imparts chirality to the final molecule.

A prominent method for this transformation is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. rsc.orggoogle.com In this context, D-glucosamine hydrochloride acts as the primary amine source. researchgate.net The reaction typically proceeds by reacting D-glucosamine hydrochloride with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (B146720) or acetonylacetone, often in a biphasic medium with a phase-transfer catalyst or under acidic conditions to facilitate the reaction. researchgate.netgoogle.comcsic.es

For instance, new optically active D-glucosamine-pyrrole derivatives, where the pyrrole group is unsubstituted at the 2- and 5-positions, have been synthesized for the first time from D-glucosamine hydrochloride. d-nb.info The synthesis can also be directed to form N-benzylpyrrole-D-glucosamine derivatives from the same substrate. d-nb.info The reaction mechanism involves the initial formation of an imine between the amine of glucosamine and one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by tautomerization to an enamine, intramolecular cyclization via attack on the second carbonyl group, and subsequent dehydration to form the aromatic pyrrole ring.

The use of sugars like D-glucose and D-glucosamine as substrates for pyrrole synthesis is a unique transformation that can lead to products such as pyrrole-2-carbaldehydes. These methods demonstrate the utility of carbohydrates as economical and abundant sources of chirality in the synthesis of complex heterocyclic compounds. researchgate.net

Derivatization of Benzyl N-Benzoyl-Glucosaminide Precursors

Benzyl N-benzoyl-α-D-glucosaminide is a key intermediate for the synthesis of various aminosugar derivatives, particularly for accessing rarer aminosugars like D-allosamine. While literature on the chemical properties and specific derivatives of the alpha anomer of benzyl N-benzoyl-D-glucosaminide has been limited, its beta anomer, benzyl N-benzoyl-4,6-O-benzylidene-β-D-glucosaminide, proved to be a fruitful intermediate for the large-scale preparation of β-D-allosaminide derivatives.

This success prompted investigations into the chemistry of the alpha series. The primary goal of using this precursor is to explore its utility in preparing derivatives of D-allosamine in the alpha-anomeric series. The synthesis and investigation of benzyl N-benzoyl-α-D-glucosaminide and its derivatives are preparatory steps toward this goal.

The derivatization process involves several steps:

Preparation of the Precursor: Benzyl N-benzoyl-α-D-glucosaminide is prepared and its properties are investigated.

Chemical Modification: The precursor can undergo various reactions, such as the formation of benzylidene acetals to protect specific hydroxyl groups, followed by reactions on the remaining free hydroxyls. For example, a key step in the analogous beta-series synthesis involves the reaction of the 3-hydroxyl group.

Conversion to Other Sugars: The ultimate aim is to use this precursor to synthesize compounds like benzyl 3-O-benzoyl-α-D-allosaminide hydrochloride, by analogy to the synthesis of the corresponding beta-anomer.

The benzoyl group on the nitrogen and the benzyl group at the anomeric position provide stability and influence the stereochemical outcome of subsequent reactions on the sugar ring. The derivatization with benzoyl chloride is a common technique used to modify amine and hydroxyl groups in various biological molecules.

Synthesis of N-Methyl-D-Glucamine Monomers with Benzyl Moieties for Polymerization (e.g., 4-Vinylbenzyl-N-methyl-D-Glucamine)

The synthesis of monomers combining the functionalities of N-methyl-D-glucamine with a polymerizable benzyl moiety allows for the creation of advanced polymers with specific recognition properties. nih.gov A key example is the synthesis of 4-vinylbenzyl-N-methyl-D-glucamine (VbNMDG), a monomer designed for polymerization. nih.gov The N-methyl-D-glucamine portion of the molecule provides a high density of hydroxyl groups, which are effective for selectively binding with certain ions, such as arsenate, in aqueous solutions. nih.gov

The synthesis of VbNMDG is a critical step in producing functional polymers. nih.gov While the specific reaction details for VbNMDG are proprietary, a common synthetic route for such compounds involves the reductive amination of an appropriate aldehyde with the amine. In this case, it would likely involve the reaction of 4-vinylbenzyl chloride or aldehyde with N-methyl-D-glucamine. N-methyl-D-glucamine itself is commercially available or can be synthesized from D-glucose and methylamine (B109427) via reductive amination.

Once synthesized, the VbNMDG monomer can be polymerized to create a soluble polymer. nih.gov This polymer, P(VbNMDG), carries the N-methyl-D-glucamine moieties as side chains. These side chains act as ligands for the removal of pollutant oxy-anions from water through complexation. nih.gov

Another related strategy involves the ring-opening polymerization (ROP) of N-carboxyanhydride (NCA) monomers. For example, γ-(4-vinylbenzyl)-L-glutamate N-carboxyanhydride (VB-Glu-NCA) has been synthesized and polymerized to create polypeptides with pendant vinyl groups that can be further functionalized. This approach highlights the broader utility of incorporating vinylbenzyl groups to create polymers amenable to post-polymerization modification.

Table 3: Examples of Polymerizable Monomers with Benzyl and Glucamine/Glutamate Moieties

Monomer Key Components Synthetic Precursors Polymerization Method Resulting Polymer Functionality References
4-vinylbenzyl-N-methyl-D-glucamine (VbNMDG) N-methyl-D-glucamine, 4-vinylbenzyl group N-methyl-D-glucamine, 4-vinylbenzyl chloride Free radical polymerization Arsenate ion chelation nih.gov
N-methyl-D-glucamine methacrylamide (B166291) (MNMDG) N-methyl-D-glucamine, methacrylamide group N-methyl-D-glucamine, methacryloyl chloride Free radical polymerization Ion chelation nih.gov
Poly(glycidyl methacrylate-N-methyl-D-glucamine) P(GM-NMG) N-methyl-D-glucamine, glycidyl (B131873) methacrylate N-methyl-D-glucamine, glycidyl methacrylate Not specified Removal of arsenate, chromate, borate
γ-(4-vinylbenzyl)-L-glutamate N-carboxyanhydride (VB-Glu-NCA) L-glutamate, 4-vinylbenzyl group γ-(4-vinylbenzyl)-L-glutamate Ring-Opening Polymerization (ROP) Polypeptide backbone with functionalizable vinyl groups ,

Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods for Structural Elucidation

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared light. researchgate.net The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

For N-Benzyl-D-glucamine, the FT-IR spectrum is characterized by several key absorption bands that confirm the presence of its distinct functional groups: the hydroxyl (-OH) groups of the glucamine moiety, the secondary amine (-NH-) group, and the aromatic ring of the benzyl (B1604629) group.

Key FT-IR spectral features for N-Benzyl-D-glucamine would include:

O-H Stretching: A broad and intense absorption band is expected in the region of 3400-3650 cm⁻¹, characteristic of the hydroxyl groups. The broadness of this peak is due to intermolecular hydrogen bonding. pressbooks.pub

N-H Stretching: A sharp, less intense band in the 3300-3500 cm⁻¹ range indicates the presence of the secondary amine. pressbooks.pub

C-H Stretching (Aromatic): Absorption bands in the 3000-3100 cm⁻¹ region are indicative of the C-H bonds within the benzene (B151609) ring. pressbooks.pub

C-H Stretching (Aliphatic): Strong absorptions between 2850 and 2960 cm⁻¹ correspond to the C-H bonds of the glucamine backbone and the benzyl methylene (B1212753) group. pressbooks.pub

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring. researchgate.net

C-N Stretching: This absorption typically appears in the fingerprint region and can be more difficult to assign definitively but is an expected feature.

C-O Stretching: The spectrum will also show absorptions for the carbon-oxygen single bonds of the alcohol groups.

The collective presence of these bands provides strong evidence for the chemical structure of N-Benzyl-D-Glucamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed determination of molecular structure. core.ac.uk By observing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule. For N-Benzyl-D-glucamine, both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are employed for comprehensive structural confirmation. researchgate.net

¹H-NMR Spectroscopy:

The ¹H-NMR spectrum of N-Benzyl-D-glucamine reveals distinct signals for each type of proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton, while the signal's multiplicity (e.g., singlet, doublet, triplet) provides information about neighboring protons.

¹³C-NMR Spectroscopy:

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in N-Benzyl-D-glucamine gives rise to a distinct signal. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to correlate the proton and carbon signals, further solidifying the structural assignment. core.ac.uknih.gov

Representative NMR Data for N-Benzyl-D-Glucamine Analogs
NucleusChemical Shift Range (ppm)Assignment
¹H~7.2-7.4Aromatic protons of the benzyl group
¹H~3.5-4.0Protons of the glucamine backbone and benzyl methylene group
¹³C~127-130Aromatic carbons of the benzyl group
¹³C~50-80Carbons of the glucamine backbone and benzyl methylene group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. upi.edu This technique is particularly useful for identifying and quantifying compounds containing chromophores, which are the parts of a molecule that absorb light. libretexts.org

In N-Benzyl-D-glucamine, the primary chromophore is the benzyl group. The benzene ring exhibits characteristic absorption bands in the UV region. The UV-Vis spectrum of N-Benzyl-D-glucamine would be expected to show absorption maxima related to the π → π* electronic transitions of the aromatic ring. msu.edu Typically, benzene and its derivatives show a strong absorption band around 200 nm and a weaker, fine-structured band around 254 nm. msu.edu The exact position and intensity of these absorptions can be influenced by the solvent and the substitution on the benzene ring. While the glucamine portion of the molecule does not significantly absorb in the 200-800 nm range, its attachment to the benzyl group can cause slight shifts in the absorption maxima. msu.edu

Typical UV-Vis Absorption for Benzene Chromophore
TransitionApproximate λmax (nm)Molar Absorptivity (ε)
π → π~204~8,000
π → π (B-band)~254~215

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a compound and for quantifying its concentration in complex samples.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. When coupled with a UV detector, HPLC becomes an excellent method for assessing the purity of N-Benzyl-D-glucamine, taking advantage of the UV absorbance of the benzyl chromophore.

In a typical HPLC analysis, a solution of the compound is passed through a column packed with a solid adsorbent material. The components of the solution travel through the column at different rates, leading to their separation. For N-Benzyl-D-glucamine, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound. A high-purity sample will show a single, sharp peak with minimal to no other peaks present. The retention time of the peak is a characteristic of the compound under specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. nih.gov This technique is particularly valuable for the trace analysis of N-Benzyl-D-glucamine in complex biological or environmental samples. nih.gov

Gas Chromatography with Electron Capture Detection (GC-ECD) or Mass Spectrometry (GC-MS) for Derivatized Complexes

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, N-Benzyl-D-Glucamine, with its multiple polar hydroxyl (-OH) and amine (-NH) groups, is non-volatile and thermally labile. Direct analysis by GC is therefore not feasible. To overcome this limitation, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. jfda-online.comjfda-online.com

The primary goals of derivatizing N-Benzyl-D-Glucamine are:

To increase volatility: By replacing the active hydrogens on the hydroxyl and amine groups with non-polar functional groups, the intermolecular hydrogen bonding is eliminated, which significantly lowers the boiling point of the compound.

To improve thermal stability: Derivatization protects the functional groups from degrading at the high temperatures required for GC analysis. researchgate.net

To enhance detection: Specific derivatizing agents can introduce moieties that improve the response of detectors like the Electron Capture Detector (ECD) or provide more informative mass spectra in Mass Spectrometry (MS). jfda-online.com

Common derivatization reactions for compounds like N-Benzyl-D-Glucamine, which is rich in hydroxyl and amine functionalities, include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., using pentafluoropropionic anhydride (B1165640) - PFPA). jfda-online.comnih.gov These reactions replace the active protons with trimethylsilyl (B98337) (TMS) or pentafluoropropionyl (PFP) groups, respectively.

Once derivatized, the complex can be analyzed by GC-MS. The gas chromatograph separates the derivatized N-Benzyl-D-Glucamine from other components in the sample mixture. The separated compound then enters the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for definitive structural elucidation and identification. jfda-online.comnih.gov

Alternatively, if the derivatization is performed using a reagent that introduces halogenated groups (e.g., PFP), the highly sensitive GC-ECD can be used for quantification. The ECD is particularly sensitive to molecules containing electronegative elements like fluorine, enabling the detection of the analyte at very low concentrations.

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and oxygen) in a pure compound. This information is critical for determining the compound's empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. davidson.eduyoutube.com

The process involves combusting a small, precisely weighed sample of N-Benzyl-D-Glucamine in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured. The masses of these products are then used to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is typically determined by difference.

From these percentages, the mole ratio of the elements can be calculated, leading to the empirical formula. youtube.com To determine the molecular formula, which specifies the actual number of atoms of each element in a molecule, the experimentally determined molecular mass of the compound is required. davidson.edulibretexts.org This molecular mass can be obtained from techniques such as mass spectrometry. By comparing the molecular mass with the mass of the empirical formula, a whole-number multiple is found, which is used to convert the empirical formula to the molecular formula. libretexts.org

For N-Benzyl-D-Glucamine, with the molecular formula C₁₃H₂₁NO₅, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the stoichiometry of the synthesized or isolated compound. davidson.edu

Table 1: Example of Elemental Analysis Data for N-Benzyl-D-Glucamine (C₁₃H₂₁NO₅) Molecular Weight: 271.31 g/mol

ElementTheoretical Percentage (%)Experimental Percentage (Example, %)
Carbon (C)57.5557.51
Hydrogen (H)7.807.84
Nitrogen (N)5.165.12
Oxygen (O)29.4829.53

X-ray Diffraction (XRD) for Crystallinity Determination of Derivatives

X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. vensel.org While obtaining suitable single crystals of N-Benzyl-D-Glucamine itself might be challenging, its derivatives can often be crystallized more readily. If a derivative of N-Benzyl-D-Glucamine forms a well-ordered single crystal, XRD analysis can provide unambiguous proof of its molecular structure.

The technique involves directing a beam of X-rays onto the crystal. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. vensel.org By analyzing the positions and intensities of the diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. This map reveals precise information about:

Bond lengths and angles between atoms.

The conformation of the molecule.

Intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. vensel.org

Table 2: Example Crystallographic Data Obtainable from XRD Analysis

ParameterDescriptionExample Value (Hypothetical)
Crystal SystemOne of the seven crystal systems (e.g., Monoclinic, Orthorhombic).Monoclinic
Space GroupDescribes the symmetry of the crystal structure.P2₁/c
Unit-cell parameters (a, b, c, α, β, γ)The dimensions and angles of the unit cell.a=8.6 Å, b=9.4 Å, c=18.3 Å, β=91.5°
Resolution (Å)A measure of the level of detail in the diffraction data.1.80 Å

Structure Activity Relationship Sar and Mechanistic Studies of N Benzyl D Glucamine Derivatives

Influence of N-Benzyl Moiety on Molecular Interactions

The N-benzyl moiety, consisting of a benzene (B151609) ring attached to a methylene (B1212753) group, significantly influences the lipophilic character and interaction profile of N-Benzyl-D-Glucamine derivatives.

Role of Benzyl (B1604629) Group in Modulating Cellular Uptake and Lipophilicity

Studies on various molecular structures show a direct correlation between lipophilicity and cellular uptake, although this relationship can be complex. For instance, in a series of gold phosphine (B1218219) complexes, logarithmic cellular uptake showed a parabolic dependence on drug lipophilicity. nih.gov For other compounds, it has been noted that moderate lipophilicity, with logP values around 2, is often optimal for reaching molecular targets. nih.gov Excessively high lipophilicity (logP > 5) can lead to undesirable traits such as poor water solubility, rapid metabolism, and accumulation in tissues. mdpi.comnih.gov The benzyl group in N-Benzyl-D-Glucamine derivatives serves to modulate this property, balancing the need for membrane permeability with sufficient aqueous solubility. For example, in the development of certain inhibitors, increasing lipophilicity through structural modifications was a key strategy to improve cell penetration and antiviral activity. acs.org

Table 1: Influence of Lipophilicity on Drug Properties

PropertyInfluence of Increased LipophilicitySupporting Findings
Cellular Uptake Generally increases permeability across cell membranes. nih.govnih.govCellular uptake of gold complexes varied by over three orders of magnitude depending on lipophilicity. nih.gov
Bioavailability Can improve, but optimal range exists (logP 0-3 for oral drugs). mdpi.comLogP values > 5 are associated with poor water solubility and fast metabolic turnover. mdpi.comnih.gov
Protein Binding Higher lipophilicity often leads to stronger binding to plasma proteins. nih.govnih.govAlteration of lipophilicity greatly affects binding to plasma proteins. nih.gov

Impact on Intermolecular Interactions and Hydrogen Bonding in Derivatives

The benzyl group, while primarily nonpolar, can participate in various non-covalent interactions that influence the conformation and binding of N-Benzyl-D-Glucamine derivatives. These include π-π stacking interactions between its aromatic ring and other aromatic systems, as well as C-H···π interactions. researchgate.net The presence of the benzyl group also sterically and electronically influences adjacent functional groups, which can affect their ability to form hydrogen bonds.

D-Glucamine Moiety's Contribution to Ligand Properties

The D-glucamine portion of the molecule, a sugar alcohol derived from glucose, is rich in hydroxyl groups, which fundamentally dictates the ligand's solubility and complexation capabilities.

Role of Hydroxyl Groups in Complexation Mechanisms (e.g., Arsenate Ions)

The array of hydroxyl groups on the D-glucamine chain plays a central role in the mechanism of ion complexation, particularly with oxyanions like arsenate. Resins functionalized with N-methyl-D-glucamine (NMDG) have demonstrated high efficiency and selectivity for binding arsenate (As(V)). researchgate.netnih.gov The complexation mechanism involves the participation of these hydroxyl groups. researchgate.netbohrium.com It has been shown that the interaction of monovalent arsenate species (H₂AsO₄⁻) with the ligand is a key feature of the binding process. researchgate.net The spatial arrangement of the hydroxyl groups on the glucamine backbone allows for the formation of a stable chelate structure with the target ion. Quantum-mechanical studies on other systems have confirmed that functional groups like carboxylates can directly bind to arsenic by displacing a hydroxyl group from the arsenic species, highlighting the importance of such direct interactions in complexation. mdpi.com

Mechanistic Insights into Metal Ion Coordination and Mobilization

N-Benzyl-D-Glucamine and its derivatives are effective chelating agents capable of coordinating with and mobilizing various metal ions. The mechanism involves a cooperative effect between the amine group and the polyol chain.

In the case of arsenate sorption by N-methyl-D-glucamine functionalized resins, studies at neutral pH indicate that the protonated tertiary amine moiety is a crucial component of the complexation mechanism. researchgate.netnih.govbohrium.com This suggests an ion-exchange process where the positively charged protonated amine electrostatically attracts the negatively charged arsenate anion, which is then stabilized by coordination with the adjacent hydroxyl groups. researchgate.net The maximum sorption of arsenate occurs in the pH range of 3 to 6, where the predominant arsenate species is the monovalent H₂AsO₄⁻, which interacts favorably with the protonated amine. researchgate.net

Derivatives of N-Benzyl-D-Glucamine have also been shown to mobilize toxic heavy metals. For example, N-benzyl-D-glucamine dithiocarbamate (B8719985) (BGD) effectively mobilizes cadmium. nih.gov When administered after exposure to cadmium-metallothionein, BGD significantly increased the urinary excretion of cadmium, leading to a reduction in the metal's concentration in the kidney. nih.gov This mobilization is achieved through the formation of a stable complex between the BGD ligand and the cadmium ion, rendering it water-soluble and excretable. The coordination chemistry involves donor atoms from the ligand, such as nitrogen and oxygen (or sulfur in the dithiocarbamate derivative), which form strong bonds with the metal center, effectively sequestering it from biological sites. jacsdirectory.com This chelating action underscores the therapeutic potential of these ligands in metal detoxification.

Table 2: Metal Ion Complexation by Glucamine Derivatives

IonDerivativeKey Moieties InvolvedMechanismFinding
Arsenate (As(V)) N-methyl-D-glucamineProtonated tertiary amine, Hydroxyl groupsIon exchange and chelationHighly selective sorption, especially for H₂AsO₄⁻ at pH 3-6. researchgate.netnih.gov
Cadmium (Cd) N-benzyl-D-glucamine dithiocarbamateDithiocarbamate group, AmineChelation and mobilizationIncreases urinary excretion of Cd, reducing kidney concentration. nih.gov

Dithiocarbamate Group's Role in Strong Metal Coordination with Diverse Metal Ions (e.g., Cadmium, Nickel, Lead, Copper)

The dithiocarbamate moiety (-NCS₂) is fundamental to the function of these derivatives, acting as a powerful chelating agent for a variety of metal ions. nih.gov This capability stems from the presence of two donor sulfur atoms, which classify dithiocarbamates as soft ligands that form highly stable complexes, particularly with soft or borderline metal ions like cadmium (Cd), nickel (Ni), lead (Pb), and copper (Cu). nih.gov The general structure of these complexes is MS₂CNR₂, where 'M' represents a metal and 'R' is an organic substituent. nih.gov

The dithiocarbamate group's ability to stabilize metals in various oxidation states is enhanced by resonance delocalization of the nitrogen atom's lone pair of electrons onto the sulfur atoms. nih.gov This electronic flexibility, combined with the small "bite angle" of the dithiocarbamate moiety, contributes to its unique properties as a stabilizing chelating ligand. nih.gov

Specifically, N-Benzyl-D-glucamine dithiocarbamate (BGDTC) has demonstrated a high affinity for cadmium and nickel. The coordination chemistry with copper is also well-established; dithiocarbamates readily react with Copper(II) salts to form stable, square planar bis(dithiocarbamate) complexes, [Cu(S₂CNR₂)₂], in high yields. mdpi.com The versatility of the dithiocarbamate group allows it to form stable complexes with Cu(I), Cu(II), and Cu(III), showcasing a rich and diverse coordination chemistry. mdpi.com

Chelation Dynamics and Ligand Exchange Processes in Model Systems

The process of metal mobilization by dithiocarbamates is not a simple static binding event but rather a dynamic one involving multiple competing reactions. capes.gov.br Studies on the cadmium complexes of dithiocarbamates have revealed that they undergo rapid ligand exchange. capes.gov.br This dynamic nature is crucial for the chelator's ability to effectively sequester and transport metal ions out of biological systems. The chelation process in vivo is complex, with the dithiocarbamate and its resulting metal complexes competing for binding sites and participating in various metabolic pathways. capes.gov.br

Mobilization of Intracellular Metal Deposits (e.g., Metallothionein-bound Cadmium)

A key therapeutic action of N-Benzyl-D-Glucamine dithiocarbamate derivatives is their ability to mobilize intracellular heavy metal deposits. These compounds are particularly effective at targeting cadmium that is bound to metallothionein (B12644479) (MT), a low-molecular-weight protein involved in metal homeostasis and detoxification. nih.govmdpi.com While metallothionein binding protects against acute toxicity, the Cd-MT complex can translocate to the kidneys, where it may induce renal damage. nih.govmdpi.com

N-Benzyl-D-Glucamine dithiocarbamate (BGD or NBG-DTC) intervenes in this process. The proposed mechanism involves an associative attack by the dithiocarbamate ligand on the metallothionein-bound cadmium. capes.gov.br This action displaces the cadmium from the protein, forming a stable, excretable cadmium-NBG-DTC complex. nih.gov Studies in rat models have shown that administration of NBG-DTC significantly increases the biliary excretion of cadmium. nih.gov The excreted complex is not reabsorbed from the intestinal tract, leading to a net decrease in the body's cadmium burden, particularly in the liver and kidneys. nih.govnih.gov This mobilization and subsequent excretion effectively protect against the renal toxicity induced by the Cd-MT complex. nih.gov

Impact of Alkyl Chain Length and Steric Bulk on Metal-Binding Kinetics and Tissue Penetration for N-Alkyl Derivatives

The structure-activity relationship of N-substituted D-glucamine dithiocarbamates is significantly influenced by the nature of the N-alkyl group. The lipophilicity of the molecule, which is critical for its ability to cross cell membranes and access intracellular metal stores, is directly affected by the size and character of this substituent.

The benzyl group in N-Benzyl-D-Glucamine dithiocarbamate (BGDTC) confers superior lipophilicity compared to derivatives with shorter, straight alkyl chains like propyl or amyl. This enhanced lipophilicity improves tissue penetration, allowing BGDTC to more effectively mobilize intracellular cadmium deposits. Comparative studies have shown that BGDTC significantly outperforms its N-propyl and N-amyl counterparts in reducing cadmium levels in the liver and kidneys, a difference attributed to both improved tissue penetration and potentially more favorable metal-binding kinetics.

Biochemical Mechanisms in Model Systems (e.g., In Vitro Cancer Cell Lines)

Modulation of Antioxidant Enzyme Activities in Biological Models

Research into the structure-activity relationships of N-Benzyl-D-Glucamine derivatives has extended to their effects on the activity of key antioxidant enzymes in various biological models. These studies are crucial for understanding the mechanisms by which these compounds may confer protection against oxidative stress-induced cellular damage. A significant body of work has focused on the derivative N-benzyl-D-glucamine dithiocarbamate (BGD), investigating its influence on enzymes such as catalase, superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) in response to toxic insults.

One notable study examined the impact of BGD on rats subjected to cadmium-induced testicular toxicity, a condition known to involve oxidative stress. nih.gov In this model, cadmium administration led to a marked increase in lipid peroxidation in the testes. nih.gov The study found that treatment with BGD was able to counteract this, returning the levels of lipid peroxidation to that of the control group. nih.gov A key finding was the modulation of catalase activity. Cadmium injection alone caused an increase in catalase activity in the testes; however, subsequent treatment with BGD significantly reduced this elevated enzyme activity. nih.gov Interestingly, the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in the testes, liver, and kidney were not significantly altered by the cadmium treatment itself. nih.gov This suggests a more specific interaction of BGD with catalase under these experimental conditions. The researchers posited that the protective effect of BGD on lipid peroxidation might be partly linked to its ability to decrease the concentration of cadmium in the testicular microsomes. nih.gov

The table below summarizes the observed effects of N-benzyl-D-glucamine dithiocarbamate (BGD) on antioxidant enzyme activity in the testes of cadmium-treated rats.

EnzymeEffect of Cadmium TreatmentEffect of BGD Treatment on Cadmium-Induced Changes
CatalaseIncreased activitySignificantly decreased the increased enzyme activity
Superoxide Dismutase (SOD)Little changeNot significantly altered
Glutathione Peroxidase (GSH-Px)Little changeNot significantly altered

*Data derived from a study on cadmium-induced testicular toxicity in rats. nih.gov *

Further research has explored the protective effects of BGD in a model of chemotherapy-induced renal toxicity. In a study involving repeated administrations of the anticancer drug cisplatin (B142131), which is known to cause kidney damage through oxidative stress, BGD demonstrated a capacity to modulate antioxidant enzyme activities. tandfonline.com Repeated injections of cisplatin resulted in a decrease in catalase activity and a trend towards decreased superoxide dismutase activity in the kidneys. tandfonline.com Treatment with BGD was found to prevent these changes, suggesting a protective role against cisplatin-induced renal damage by maintaining the antioxidant enzyme capacity of the tissue. tandfonline.com

The following table illustrates the modulatory effects of N-benzyl-D-glucamine dithiocarbamate (BGD) on antioxidant enzyme activities in the kidneys of rats treated with cisplatin.

EnzymeEffect of Repeated Cisplatin AdministrationEffect of BGD Treatment on Cisplatin-Induced Changes
CatalaseDecreased activityPrevented the decrease in activity
Superoxide Dismutase (SOD)Tendency to decreasePrevented the tendency to decrease in activity

*Data from a study on cisplatin-induced renal toxicity in rats. tandfonline.com *

Collectively, these findings indicate that N-benzyl-D-glucamine dithiocarbamate can modulate the activity of crucial antioxidant enzymes in biological systems under toxic stress. The specific effects appear to be dependent on the particular toxin and the target organ. The modulation of catalase activity is a recurring observation in these studies, highlighting a potential mechanism through which this N-Benzyl-D-Glucamine derivative exerts its protective effects against oxidative damage.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes and Scalability

The advancement of applications for N-Benzyl-D-glucamine and its derivatives is intrinsically linked to the development of efficient and economically viable synthetic methods. While established procedures exist, future research will likely focus on novel synthetic strategies that offer improved yields, reduced reaction times, and the use of more environmentally benign reagents and solvents. A key objective is to enhance the scalability of the synthesis to meet potential industrial demands. This involves moving from laboratory-scale batches to continuous flow processes or other scaled-up production techniques. The optimization of reaction conditions, catalyst selection, and purification methods will be critical in achieving cost-effective and sustainable manufacturing of N-Benzyl-D-glucamine.

Advanced Mechanistic Characterization of Ligand-Metal Interactions

A fundamental understanding of how N-Benzyl-D-glucamine coordinates with metal ions is crucial for designing new functional materials and catalysts. Future studies will employ advanced spectroscopic and analytical techniques to elucidate the intricate details of these ligand-metal interactions. Techniques such as multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and various forms of mass spectrometry will provide precise information about the coordination geometry, stoichiometry, and stability of the resulting metal complexes. researchgate.netimpactfactor.org The investigation into the tautomeric forms of the ionized compound and the influence of pH on complex formation will offer deeper insights into the stability and reactivity of these complexes. researchgate.net Furthermore, examining the electronic properties through techniques like UV-Vis spectroscopy can reveal details about ligand-to-metal charge transfer transitions. impactfactor.org

Development of New Derivatives with Tunable Properties

The functional versatility of N-Benzyl-D-glucamine can be significantly expanded through the synthesis of new derivatives. acs.org Future research will focus on modifying the core structure by introducing various functional groups to tune its electronic and steric properties. For instance, the introduction of different substituents on the benzyl (B1604629) ring or modifications to the polyol chain can alter the ligand's coordination preferences, solubility, and the catalytic or material properties of its metal complexes. acs.orgresearchgate.net Structure-activity relationship (SAR) studies will be instrumental in systematically exploring how these modifications influence the desired properties, leading to the rational design of derivatives for specific applications. acs.org This approach allows for the creation of a library of ligands with a range of characteristics, enabling the selection of the optimal derivative for a given purpose.

Expansion of Applications in Material Science and Environmental Technologies

The unique ability of N-Benzyl-D-glucamine and its derivatives to form stable complexes with a variety of metal ions opens up possibilities for their use in material science and environmental applications. researchgate.net Researchers are exploring their potential in the development of new metal-organic frameworks (MOFs), coordination polymers, and hydrogels. These materials could have applications in gas storage, separation, and catalysis. In the realm of environmental technology, the strong chelating ability of N-Benzyl-D-glucamine-based ligands suggests their utility in the sequestration of heavy metal ions from contaminated water sources. nih.gov Further research will focus on designing and testing these materials for their efficacy, selectivity, and reusability in environmental remediation efforts.

Integration of Computational Chemistry in Predictive Design and Mechanistic Understanding

Computational chemistry is becoming an indispensable tool in modern chemical research, offering powerful methods to predict molecular properties and reaction mechanisms. researchgate.net In the context of N-Benzyl-D-glucamine, computational approaches such as Density Functional Theory (DFT) and molecular docking simulations can provide valuable insights that complement experimental findings. researchgate.netresearchgate.netresearchgate.net These methods can be used to model ligand-metal interactions, predict the structures of complexes, and calculate their electronic and spectroscopic properties. impactfactor.org By simulating reaction pathways, computational chemistry can aid in the design of more efficient synthetic routes. Furthermore, predictive modeling can guide the development of new derivatives by identifying promising candidates with desired properties before they are synthesized in the lab, thus accelerating the discovery process and reducing experimental costs. researchgate.net

Q & A

Q. What are the primary synthetic routes for N-Benzyl-D-Glucamine, and how are they validated in academic research?

N-Benzyl-D-Glucamine is typically synthesized via reductive amination of D-glucamine with benzaldehyde under hydrogenation conditions. Validation involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry for molecular weight verification. Researchers should cross-reference synthetic yields and purity thresholds with pharmacopeial standards (e.g., USP32 guidelines for amine reagents) .

Q. How is N-Benzyl-D-Glucamine characterized in terms of solubility and stability for in vitro studies?

Solubility is tested in polar solvents (e.g., water, ethanol) using gravimetric analysis, while stability is assessed under varying pH and temperature conditions via accelerated degradation studies. For example, its dithiocarbamate derivative showed stability in aqueous buffers at pH 7.4 for up to 24 hours in toxicity assays .

Q. What are the established applications of N-Benzyl-D-Glucamine in metal chelation studies?

N-Benzyl-D-Glucamine dithiocarbamate is used to mitigate heavy metal toxicity (e.g., cisplatin-induced nephrotoxicity in rats). Its efficacy is compared to diethyldithiocarbamate via biomarkers like serum creatinine and glutathione levels, with dose-dependent reductions in toxicity observed at 50–100 mg/kg .

Advanced Research Questions

Q. How should researchers design experiments to compare the chelation efficacy of N-Benzyl-D-Glucamine derivatives across different metal ions?

  • Experimental Design : Use a controlled animal model (e.g., Sprague-Dawley rats) with standardized metal intoxication protocols (e.g., intraperitoneal nickel chloride injection).
  • Variables : Compare urinary metal excretion rates, tissue metal accumulation (via ICP-MS), and oxidative stress markers (e.g., malondialdehyde).
  • Data Interpretation : Address contradictions by analyzing metal-ligand binding constants (log K) and steric effects. For example, N-Benzyl-D-Glucamine shows higher specificity for platinum than nickel due to its glucamine backbone .

Q. What methodological challenges arise in reconciling contradictory data on N-Benzyl-D-Glucamine’s toxicity profile?

Contradictions often stem from differences in animal models, dosing regimens, or endpoint measurements. For instance:

  • A study reported gastrointestinal toxicity at 150 mg/kg in rats, while another found no adverse effects at 100 mg/kg .
  • Resolution : Conduct meta-analyses using PRISMA guidelines to standardize inclusion criteria and statistical methods (e.g., fixed-effects vs. random-effects models) .

Q. How can researchers optimize N-Benzyl-D-Glucamine-based protocols for analytical chemistry applications?

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for quantification.
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%).
  • Case Study : N-Benzyl-D-Glucamine derivatives were used to chelate interferents in benzalkonium chloride assays, improving accuracy by 15% .

Key Data from Literature

ParameterValue from StudiesReference
Chelation Efficacy (Pt)60% reduction in renal toxicity at 100 mg/kg
Optimal pH for Stability7.0–7.4
Purity Threshold (Pharmacopeial)≥98% (HPLC)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.